molecular formula C16H24N2O4S B3979420 2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide

2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide

Cat. No.: B3979420
M. Wt: 340.4 g/mol
InChI Key: ZXQVMVGEQAMJLC-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide is an organic compound with a complex structure that includes a morpholine ring, a sulfonyl group, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The morpholine ring can enhance the compound’s binding affinity to its targets, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties based on diverse research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, studies have shown its effectiveness against various strains of bacteria, including MRSA, E. coli, and K. pneumoniae.

Table 1: Antimicrobial Activity of the Compound

Microbe Inhibition (%)
MRSA85.76 - 97.76
E. coli85.76 - 97.76
K. pneumoniae85.76 - 97.76
P. aeruginosa85.76 - 97.76
A. baumannii43.29 - 66.69

These results demonstrate the compound's potential as a potent antibacterial agent, particularly against Gram-positive and some Gram-negative bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects, particularly through its action as a COX inhibitor. It has shown selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: COX Inhibition Data

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI)
Celecoxib14.800.05296
Indomethacin0.0390.490.079
Compound10.320.1193.81

The selectivity index (SI) indicates that the compound is significantly more selective for COX-2 than traditional NSAIDs like indomethacin .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds and their derivatives, providing insights into structure-activity relationships (SAR) that can inform future drug design.

  • Study on Indole Derivatives : A related study synthesized various indole derivatives and assessed their antimicrobial and anti-inflammatory activities, revealing that modifications to the sulfonamide group could enhance efficacy against specific bacterial strains .
  • High-throughput Screening for Inhibitors : High-throughput screening approaches have been employed to identify small molecule inhibitors targeting specific pathways, including those related to inflammation and microbial resistance .
  • Metabolism-guided Drug Design : Research into metabolism-guided drug design emphasizes the importance of understanding how structural modifications impact both biological activity and metabolic stability, which is relevant for optimizing compounds like this compound .

Properties

IUPAC Name

2-methyl-N-(4-morpholin-4-ylsulfonylphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-4-13(2)16(19)17-14-5-7-15(8-6-14)23(20,21)18-9-11-22-12-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQVMVGEQAMJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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